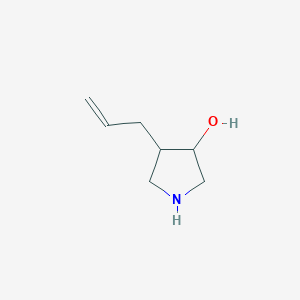

4-(Prop-2-EN-1-YL)pyrrolidin-3-OL

Description

Significance of Pyrrolidine (B122466) Moieties in Natural Products and Synthetic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif of profound importance in the chemical sciences. researchgate.net This saturated scaffold is a cornerstone in the architecture of numerous natural products, particularly alkaloids, which are found in a wide range of plants and microorganisms. researchgate.net Prominent examples include nicotine (B1678760) and hygrine. chemicalbook.com The prevalence of the pyrrolidine moiety in nature has made it a focal point for synthetic chemists aiming to replicate and elaborate upon these biologically active molecules. nih.gov

Beyond its presence in natural alkaloids, the pyrrolidine framework is a key component in a multitude of synthetic drugs and pharmacologically significant compounds. researchgate.netnist.gov Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, a desirable trait in drug design for achieving specific interactions with biological targets like proteins and enzymes. researchgate.net The stereochemistry of the pyrrolidine ring, which can contain up to four stereogenic centers, further enhances its versatility, allowing for the creation of a vast number of distinct stereoisomers. researchgate.net This structural diversity is leveraged in the development of drugs for a wide array of conditions, including epilepsy, diabetes, and cancer. researchgate.netnist.gov The amino acids proline and hydroxyproline, which are themselves derivatives of pyrrolidine, are fundamental building blocks in peptide synthesis and are often used as chiral synthons for creating enantiomerically pure compounds. nih.gov

Overview of Pyrrolidinol Derivatives as Research Subjects

Within the broad family of pyrrolidine-containing molecules, pyrrolidinol derivatives, which feature a hydroxyl group on the pyrrolidine ring, are of particular interest to researchers. The presence of the hydroxyl group introduces an additional functional handle for chemical modification and can significantly influence the molecule's physical and biological properties. Pyrrolidin-3-ol, for instance, is a well-known derivative used as a building block in the synthesis of more complex molecules. wikipedia.org

The synthesis of substituted pyrrolidinols is an active area of research, with various methods developed to control the stereochemistry of the resulting products. nist.gov These methods are crucial as the spatial arrangement of substituents on the pyrrolidine ring can dramatically alter biological activity. Chiral pyrrolidinol derivatives have been employed in the preparation of compounds targeting a range of biological systems, including their use as muscarinic receptor antagonists and antimicrobial agents. chemicalbook.com Furthermore, polyhydroxylated pyrrolidine derivatives have been investigated for their potential to inhibit enzymes like glycosidase and aldose reductase, which are relevant in the study of diabetes. nist.gov The ability to synthesize a variety of substituted pyrrolidinols allows chemists to create libraries of compounds for screening in drug discovery programs.

Scope and Academic Relevance of Investigating 4-(Prop-2-en-1-yl)pyrrolidin-3-ol

The specific compound, this compound, also known as 4-allylpyrrolidin-3-ol, represents a distinct structure within the pyrrolidinol family. It incorporates both a hydroxyl group at the 3-position and an allyl group (prop-2-en-1-yl) at the 4-position of the pyrrolidine ring. The allyl group, with its reactive double bond, offers a site for further chemical transformations, such as addition reactions, oxidations, or metathesis, making it a potentially versatile intermediate in synthetic chemistry.

While extensive research dedicated solely to this compound is not widely available in published literature, its academic relevance can be inferred from the broader context of substituted pyrrolidine chemistry. The synthesis of 4-substituted pyrrolidin-3-ols is a subject of academic inquiry, often involving complex stereoselective reactions like 1,3-dipolar cycloadditions to create specific isomers. The study of such molecules contributes to a deeper understanding of reaction mechanisms and stereocontrol in heterocyclic chemistry.

The investigation of compounds like this compound is academically relevant for several reasons. It allows for the exploration of structure-activity relationships in new classes of compounds. For example, the introduction of an allyl group could influence the binding affinity and selectivity for specific biological targets. The development of synthetic routes to this and related compounds also pushes the boundaries of synthetic methodology. While specific research findings on the biological activity or material properties of this compound are limited, it stands as a representative of a class of molecules that are of fundamental interest for the development of new chemical entities and synthetic strategies.

Chemical Compound Data

Below are tables detailing the properties of the core pyrrolidine structure and a list of the chemical compounds mentioned in this article.

Table 1: Properties of Pyrrolidine and Pyrrolidin-3-ol

| Property | Pyrrolidine | Pyrrolidin-3-ol |

| Chemical Formula | C₄H₉N | C₄H₉NO |

| Molar Mass | 71.12 g/mol | 87.12 g/mol |

| Appearance | Colorless liquid | Clear yellow liquid |

| Boiling Point | 87 °C | 108-110 °C at 8 mmHg |

| Synonyms | Tetrahydropyrrole, Azacyclopentane | 3-Hydroxypyrrolidine |

Data sourced from PubChem and other chemical databases. chemicalbook.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

4-prop-2-enylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-8-5-7(6)9/h2,6-9H,1,3-5H2 |

InChI Key |

VGJQQGSGOZRONE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CNCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Prop 2 En 1 Yl Pyrrolidin 3 Ol and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine core is the cornerstone of synthesizing 4-(prop-2-en-1-yl)pyrrolidin-3-ol and its analogues. Various strategies have been developed to achieve this, primarily focusing on ring-closing reactions.

Ring-Closing Reactions to Form the Pyrrolidine Core

Ring-closing reactions are a common and effective method for the synthesis of the pyrrolidine ring. These can be broadly categorized into intramolecular cyclization approaches and multi-component reactions.

Intramolecular cyclization involves the formation of a cyclic compound from a single molecule containing all the necessary atoms. This approach is widely used for the synthesis of pyrrolidines.

The direct amination of C(sp³)–H bonds represents a highly atom-economical and efficient route to N-heterocycles. Transition metal catalysis has been instrumental in developing such transformations.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ and δ positions of picolinamide (B142947) (PA) protected amine substrates has been shown to be an effective method for synthesizing pyrrolidines. nih.gov This methodology offers the advantage of using relatively low catalyst loading and inexpensive reagents under convenient operating conditions. nih.gov The use of a removable auxiliary group, such as 5-methoxy-8-aminoquinoline, can direct the palladium catalyst to the desired C-H bond for amination, providing access to complex pyrrolidones which can be further functionalized. nih.gov

Copper-catalyzed intramolecular C-H amination of N-fluoroamides has also been developed for the synthesis of pyrrolidines. nih.gov Complexes such as [TpxCuL] (where Tpx is a tris(pyrazolyl)borate ligand and L is a solvent molecule like THF or acetonitrile) can act as precatalysts for this transformation. nih.gov Mechanistic studies suggest the involvement of a fluorinated copper(II) complex in the catalytic cycle. nih.gov The choice of the halide on the amide (e.g., N-fluoro vs. N-chloro) can influence the reaction yield. nih.gov

| Catalyst System | Substrate Type | Product | Yield (%) | Reference |

| Pd(OAc)₂/PhI(OAc)₂ | Picolinamide-protected amines | Pyrrolidines | High | nih.gov |

| [Tpⁱᴾʳ²Cu(NCMe)] | N-fluoroamides | Pyrrolidines | up to 99% | nih.gov |

| Iron(III) chloride/TMEDA | Alkyl azides | Pyrrolidines | Good | organic-chemistry.org |

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the construction of nitrogen-containing heterocycles. rsc.org The intramolecular version of this reaction provides a direct route to the pyrrolidine ring system.

This strategy typically involves a substrate containing both an amine nucleophile and a Michael acceptor, separated by a suitable tether. Upon base or acid catalysis, the amine attacks the β-position of the activated alkene, leading to a cyclized product. The stereochemical outcome of the reaction can often be controlled by the substrate or the catalyst. While direct examples for the synthesis of this compound via this method are not prevalent in the literature, the general applicability of the intramolecular aza-Michael addition makes it a viable approach for the synthesis of appropriately substituted pyrrolidin-3-ol precursors. rsc.orgnih.gov For instance, the synthesis of substituted pyrrolidines can be achieved through the Michael addition of amines to α,β-unsaturated lactams. nih.gov

| Reaction Type | Catalyst/Conditions | Substrate | Product | Diastereomeric Ratio | Reference |

| Asymmetric Organocatalytic Michael Addition | O-tert-butyl-L-threonine/KOH | 2-methylpentanal and N-phenylmaleimide | (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal | 3:1 | nih.gov |

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile and widely used methods for the synthesis of the pyrrolidine ring. mdpi.comnih.govrsc.org This reaction allows for the rapid construction of highly substituted pyrrolidines with good control over stereochemistry.

Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of an aziridine. These ylides then react with a suitable alkene (dipolarophile) to form the pyrrolidine ring. For the synthesis of this compound, an allyl-substituted dipolarophile would be required.

A notable example is the synthesis of N-allyl-substituted pyrrolidine derivatives through a [3+2] cycloaddition. nih.gov In this case, treatment of a cycloadduct with allyl bromide in the presence of indium metal afforded the N-allylated product. nih.gov Furthermore, asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to substituted alkenes have been employed for the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols. researchgate.net

| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

| α-Iminoester | N-Substituted Maleimide | Ag₂CO₃ | Densely substituted pyrrolidines | High | nih.gov |

| Glycine derivative/Aldehyde | Chiral Acrylamide | Not specified | trans-3,4-Disubstituted pyrrolidines | Excellent | researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. tcichemicals.comnih.govnih.govresearchgate.netorganic-chemistry.org Several MCRs have been developed for the synthesis of substituted pyrrolidines.

A common MCR strategy for pyrrolidine synthesis involves a [3+2] cycloaddition of an in situ-generated azomethine ylide. For instance, a three-component reaction of an amine, an aldehyde, and an olefinic dipolarophile can lead to the formation of highly substituted pyrrolidines. rsc.org The synthesis of spirooxindole-pyrrolidines has been achieved through a three-component reaction of cyclic amines, aryl aldehydes, and olefinic oxindoles. rsc.org While a direct MCR for this compound is not explicitly detailed, the modularity of MCRs allows for the potential design of a convergent synthesis by selecting appropriate starting materials, such as an amino alcohol, an aldehyde, and an allyl-containing component.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Three-component [3+2] cycloaddition | Cyclic amine, aryl aldehyde, olefinic oxindole | Not specified | Spirooxindole-pyrrolidines | rsc.org |

| Four-component reaction | Benzaldehyde, malononitrile, hydrazine (B178648) hydrate, ethyl acetoacetate | Taurine | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

Intramolecular Cyclization Approaches

Functionalization of Pre-existing Pyrrolidine Rings

One major strategy for synthesizing substituted pyrrolidines involves modifying an already-formed pyrrolidine core. mdpi.comnih.gov This approach is advantageous as it often starts from readily available precursors like proline or 4-hydroxyproline (B1632879). mdpi.com

Introduction of Prop-2-en-1-yl Moiety

The introduction of a prop-2-en-1-yl (allyl) group onto a pyrrolidine ring can be achieved through several established organic reactions. A common method is the N-allylation of a pyrrolidine derivative using an allyl halide, such as allyl bromide, often in the presence of a base like potassium carbonate. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the allyl halide.

For C-allylation at the 4-position, a different strategy is required, often involving the functionalization of a precursor like 4-oxo-pyrrolidine or a derivative with a suitable leaving group at the C-4 position. For instance, the reaction of a pyrrolidone enolate with an allyl electrophile can furnish the desired 4-allyl substituted product.

Hydroxylation Strategies at the C-3 Position

Introducing a hydroxyl group at the C-3 position of a pyrrolidine ring can be accomplished through various oxidation methods. A direct approach involves the regioselective photooxyfunctionalization of an N-Boc-pyrrolidine to generate N-Boc-3-pyrrolidinone. nih.gov This ketone intermediate can then be reduced to the corresponding alcohol, N-Boc-3-hydroxypyrrolidine, using a suitable reducing agent. nih.gov

Another strategy involves starting with a precursor that already contains a functional group at the C-3 position that can be converted to a hydroxyl group. For example, the reduction of a 3-keto-pyrrolidine derivative is a straightforward method to obtain the desired pyrrolidin-3-ol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

Radical Additions to Carbonyls for Pyrrolidinol Formation

The synthesis of pyrrolidin-3-ols can also be achieved via intramolecular radical cyclization. mdpi.comresearchgate.net This method typically involves the generation of a carbon-centered radical that subsequently adds to a carbonyl group, such as an aldehyde, within the same molecule to form the five-membered pyrrolidine ring with a hydroxyl group. mdpi.comresearchgate.net

A typical precursor for such a reaction is a 5-seleno-3-aza-pentanal. mdpi.comresearchgate.net Treatment of this substrate with a radical initiator, like tributyltin hydride and AIBN, generates a radical that cyclizes to form a mixture of cis and trans-pyrrolidin-3-ols. mdpi.com While this method can be effective for creating the core structure, it may result in modest yields and a mixture of stereoisomers. mdpi.com

Stereoselective and Enantioselective Synthesis

Creating specific stereoisomers of this compound is crucial for its potential applications. This is achieved through stereoselective and enantioselective synthetic methods.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.netyoutube.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.com This strategy has been widely applied in the synthesis of chiral pyrrolidine derivatives.

Catalytic asymmetric synthesis, on the other hand, utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral pyrrolidine-based catalysts, often derived from the amino acid proline, are particularly effective in promoting a variety of enantioselective transformations. nih.gov

For the synthesis of substituted pyrrolidin-3-ols, organocatalytic methods can be employed to construct the pyrrolidine ring with high stereocontrol. For example, an organocatalytic asymmetric cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, can produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. nih.gov Similarly, organocatalytic enantioselective Michael additions have been developed to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are versatile precursors for other pyrrolidine derivatives. rsc.org

Table of Research Findings on Pyrrolidine Synthesis:

| Method | Precursors | Reagents/Catalysts | Products | Key Findings | Reference(s) |

| Radical Cyclization | 5-phenylseleno-3-aza-pentanals | Tributyltin hydride, AIBN | Pyrrolidin-3-ols | Forms a mixture of cis and trans isomers in modest yields. | mdpi.comresearchgate.net |

| Photoenzymatic Synthesis | N-Boc-pyrrolidine | Photooxyfunctionalization, Carbonyl reductase | N-Boc-3-hydroxypyrrolidines | One-pot synthesis with high conversion and enantiomeric excess. | nih.gov |

| Organocatalytic Cascade | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Cinchonidine derived amino-squaramide | Highly substituted pyrrolidines | High enantio- and diastereoselectivities. | nih.gov |

| Organocatalytic Michael Addition | 4-alkyl-substituted 4-oxo-2-enoates, nitroalkanes | Organocatalyst | 5-alkyl-pyrrolidine-3-carboxylic acids | Provides concise synthesis of enantiomerically enriched products. | rsc.org |

Metal-Catalyzed Enantioselective Cyclizations (e.g., Au(I)-catalyzed)

Gold(I) catalysis has emerged as a powerful tool for the enantioselective synthesis of complex cyclic structures. nih.govnih.gov The linear coordination of gold(I) complexes presents a challenge for transferring chirality, but various strategies using chiral ligands have been developed to overcome this. nih.govnih.gov

New generations of chiral gold(I) catalysts, often based on JohnPhos-type ligands with a C2-symmetric 2,5-diarylpyrrolidine, have been synthesized. nih.govacs.org These catalysts have proven effective in intramolecular cycloadditions. For instance, replacing aryl groups with cyclohexyl groups on the pyrrolidine scaffold or using different C2-chiral secondary acyclic amines can influence the enantioselectivity of the reaction. nih.gov DFT calculations and non-covalent interaction plots help in understanding the chiral binding pocket and predicting enantioselectivity. nih.govacs.org

Rhodium catalysis has also been employed for the diastereoselective synthesis of cyclopropane-fused pyrrolidine derivatives through the cyclization of 1,6-enynes with α-diazocarbonyl compounds. nih.gov Furthermore, cobalt-based metalloradical catalysis offers a novel approach to control both enantioselectivity and diastereoselectivity in radical cascade cyclizations of 1,6-enynes with diazo compounds. nih.gov

Recently, a cationic CpRu complex with chiral picolinic acid derivatives has been shown to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. acs.org This method provides α-alkenyl pyrrolidines with high enantiomeric ratios and is applicable to a wide range of N-substitutions. acs.org

Biocatalytic Methods for Chiral Pyrrolidines

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral pyrrolidines. researchgate.netcaltech.eduacs.org Enzymes, operating under mild conditions, can achieve high levels of stereoselectivity. bioengineer.org

One prominent biocatalytic approach involves the use of transaminases (TAs). researchgate.netacs.org These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone. acs.org This method has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess for both enantiomers. acs.org

Another innovative biocatalytic strategy is the intramolecular C(sp³)–H amination of organic azides, catalyzed by engineered cytochrome P450 enzymes. researchgate.netcaltech.eduacs.orgnih.gov Directed evolution of cytochrome P411 has produced variants capable of constructing chiral pyrrolidines with good enantioselectivity and catalytic efficiency. researchgate.netcaltech.edu This "new-to-nature" enzymatic reaction expands the toolbox for creating complex N-heterocycles. acs.orgnih.gov

The following table summarizes key aspects of selected biocatalytic methods for pyrrolidine synthesis:

| Biocatalytic Method | Enzyme Type | Substrate Type | Key Advantages |

| Transaminase-Triggered Cyclization | Transaminases (TAs) | ω-chloroketones | High enantioselectivity for both enantiomers, commercially available starting materials. acs.org |

| Intramolecular C-H Amination | Engineered Cytochrome P450 | Organic Azides | "New-to-nature" reaction, good enantioselectivity, atom and step economy. researchgate.netcaltech.eduacs.org |

| Metal-Hydride Hydrogen Atom Transfer (MHAT) | Evolved P450_BM3 mutant | Unsaturated substrates | High stereoselectivity, mild aerobic conditions, potential for late-stage functionalization. bioengineer.org |

Control of Diastereoselectivity and Enantiomeric Excess

Achieving high levels of both diastereoselectivity and enantiomeric excess is a central challenge in the synthesis of substituted pyrrolidines. Various strategies have been developed to control the stereochemical outcome of these reactions.

In metal-catalyzed reactions, the choice of the metal and the chiral ligand is crucial. For instance, in the dirhodium tetracarboxylate-catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole, the catalyst Rh₂(S-PTAD)₄ provides high diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee). acs.org Computational studies can help rationalize the observed selectivity. acs.org

Asymmetric deprotonation using a chiral ligand like (-)-sparteine (B7772259) can induce stereochemistry in the formation of N-Boc pyrrolidines. whiterose.ac.uk The enantioselectivity is introduced by the asymmetric deprotonation at the benzylic position by the s-BuLi/chiral ligand complex. whiterose.ac.uk

In biocatalytic systems, the inherent selectivity of the enzyme often dictates the stereochemical outcome. acs.org Directed evolution can be used to engineer enzymes with improved selectivity for specific substrates. researchgate.netcaltech.edu

The following table highlights different approaches to control stereoselectivity in pyrrolidine synthesis:

| Method | Catalyst/Reagent | Key Factor for Stereocontrol | Example |

| Metal-Catalyzed C-H Functionalization | Dirhodium tetracarboxylate with chiral ligands | Chiral catalyst structure | Rh₂(S-PTAD)₄ in reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole. acs.org |

| Asymmetric Deprotonation | s-BuLi/(-)-sparteine | Chiral ligand | Formation of (S)-pyrrolidine from N-Boc amino chloride. whiterose.ac.uk |

| Biocatalytic Amination | Engineered Cytochrome P450 | Enzyme active site | P411-PYS-5149 for intramolecular C-H amination of organic azides. researchgate.netcaltech.edu |

Resolution Techniques for Enantiopure Compounds

Kinetic resolution is a classical and widely used method for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.netrsc.org This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. ub.edu

Enzymatic kinetic resolution is a particularly powerful approach. rsc.org For example, lipases can be used for the acetylation of racemic 3-hydroxypyrrolidine. rsc.org Combining this with a ruthenium catalyst for in-situ racemization of the starting material allows for a dynamic kinetic resolution, leading to yields significantly higher than the theoretical 50% maximum for a standard kinetic resolution. rsc.org

Non-enzymatic methods for kinetic resolution also exist. The use of n-BuLi with the chiral ligand sparteine (B1682161) allows for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, a related N-heterocycle, by preferential deprotonation of one enantiomer. whiterose.ac.uk Chiral phosphoric acids have also been utilized as catalysts in aza-Michael cyclization reactions to achieve kinetic resolution of racemic substrates, yielding enantioenriched pyrrolidines. whiterose.ac.uk

The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. whiterose.ac.uk

Synthetic Routes to Key Intermediates for this compound

The synthesis of the target compound, this compound, and its analogues often relies on the preparation of key intermediates. While a direct synthesis of this specific compound is not extensively detailed in the provided search results, general strategies for synthesizing substituted pyrrolidines and their precursors can be inferred.

For instance, a palladium-catalyzed coupling of a vinyl-substituted pyrrolidine intermediate, such as tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, with a suitable coupling partner can be a viable route. google.com The synthesis of such vinylpyrrolidine intermediates can be achieved from commercially available starting materials through multi-step sequences involving the formation and subsequent modification of malonate esters. google.com

Another general approach is the functionalization of a pre-existing pyrrolidine ring. For example, starting from a protected 4-hydroxypyrrolidine, the allyl group could potentially be introduced via various C-C bond-forming reactions. The synthesis of polysubstituted pyrrolidin-3-ones has been achieved through palladium-catalyzed allylative 5-endo-trig cyclization. aalto.fi

The synthesis of intermediates often involves standard organic transformations such as protection/deprotection, oxidation, reduction, and olefination. assets-servd.hostnih.gov The choice of synthetic route will depend on the desired stereochemistry and the availability of starting materials.

Green Chemistry Approaches in Pyrrolidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrrolidines and other heterocyclic compounds to minimize environmental impact and improve efficiency. mdpi.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool. nih.govresearchgate.nettandfonline.com Microwave irradiation can lead to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. mdpi.com It has been successfully applied to the synthesis of various five-membered nitrogen heterocycles, including pyrrolidines. mdpi.comtandfonline.com

The use of greener solvents is another key aspect of sustainable synthesis. rsc.org Research has focused on replacing hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives. For example, N-octyl pyrrolidone (NOP) has been identified as a promising green solvent for solid-phase peptide synthesis, a field where pyrrolidine derivatives are also relevant. rsc.org The recovery and reuse of solvents further enhance the sustainability of the process. rsc.org

Solvent-free reaction conditions, such as mechanochemical grinding, represent another important green chemistry approach. researchgate.net These methods can reduce waste and minimize the environmental impact of chemical synthesis. researchgate.net

Biocatalysis, as discussed in section 2.2.1.3, is inherently a green chemistry approach due to the use of biodegradable catalysts (enzymes) that operate under mild conditions, often in aqueous media. mdpi.com

| Green Chemistry Approach | Description | Benefits in Pyrrolidine Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Shorter reaction times, higher yields, cleaner products. nih.govmdpi.comtandfonline.com |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Reduced environmental impact, improved safety. rsc.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using grinding. | Minimized waste, reduced environmental pollution. researchgate.net |

| Biocatalysis | Use of enzymes as catalysts. | Mild reaction conditions, high selectivity, biodegradable catalysts. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Prop 2 En 1 Yl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The one-dimensional NMR spectra of 4-(prop-2-en-1-yl)pyrrolidin-3-ol provide the initial and foundational data for its structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display a series of signals corresponding to the protons of the pyrrolidine (B122466) ring and the allyl substituent. The protons on the pyrrolidine ring would appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The methine proton attached to the hydroxyl-bearing carbon (CH-OH) would likely resonate in the range of 3.5-4.5 ppm. The protons of the allyl group would exhibit characteristic signals: a multiplet for the CH proton adjacent to the double bond (around 5.7-5.9 ppm), and two distinct signals for the terminal vinyl protons (CH2=) between 5.0 and 5.3 ppm. The protons on the carbon adjacent to the nitrogen would also show distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon attached to the hydroxyl group (C-OH) is anticipated to appear in the range of 60-75 ppm. The carbons of the pyrrolidine ring attached to the nitrogen atom would resonate around 45-60 ppm. The olefinic carbons of the allyl group are expected at approximately 130-140 ppm for the CH carbon and 115-120 ppm for the CH2 carbon.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H on C3 (CH-OH) | 3.5 - 4.5 | Multiplet | C3 (CH-OH) | 60 - 75 |

| H on C2, C5 | 2.5 - 3.5 | Multiplets | C2, C5 | 45 - 60 |

| H on C4 | 2.0 - 2.8 | Multiplet | C4 | 35 - 45 |

| H on C1' (allyl) | 2.2 - 2.8 | Multiplet | C1' (allyl) | 30 - 40 |

| H on C2' (allyl) | 5.7 - 5.9 | Multiplet | C2' (allyl) | 130 - 140 |

| H on C3' (allyl) | 5.0 - 5.3 | Multiplets | C3' (allyl) | 115 - 120 |

| N-H | Variable | Broad Singlet | ||

| O-H | Variable | Broad Singlet |

Two-Dimensional NMR (e.g., HSQC, HMBC, COSY, NOESY)

To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyrrolidine ring and within the allyl group, confirming their connectivity. For instance, the methine proton at C3 would show correlations to the protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl and allyl groups on the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₇H₁₃NO, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 128.1070 | (Experimental Value) | C₇H₁₄NO⁺ |

| [M+Na]⁺ | 150.0889 | (Experimental Value) | C₇H₁₃NNaO⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and confirming the purity of a compound. In the analysis of this compound, LC-MS would provide the retention time of the compound under specific chromatographic conditions and its mass spectrum, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation pathway for N-allyl substituted heterocycles involves the loss of the allyl group (C₃H₅, 41 Da). beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. nih.gov A medium to weak absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine in the pyrrolidine ring. aalto.fi The presence of the allyl group would be confirmed by a C=C stretching absorption at approximately 1640-1680 cm⁻¹ and vinylic =C-H stretching absorptions above 3000 cm⁻¹. nih.gov The C-H stretching of the saturated carbons in the pyrrolidine ring would appear just below 3000 cm⁻¹. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H (amine) | 3300 - 3500 | Medium to Weak |

| =C-H (alkene) | 3010 - 3095 | Medium |

| C-H (alkane) | 2850 - 2960 | Strong |

| C=C (alkene) | 1640 - 1680 | Medium to Weak |

| C-N (amine) | 1020 - 1250 | Medium |

| C-O (alcohol) | 1050 - 1150 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgrigaku.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of pharmacologically active molecules like this compound. The analysis of the crystal structure also reveals the supramolecular assembly, governed by intermolecular interactions within the crystal lattice. researchgate.netmdpi.com

Detailed research findings from a single-crystal X-ray diffraction (SC-XRD) experiment would offer a comprehensive insight into the solid-state characteristics of this compound. Although specific crystallographic data for this compound is not publicly available, the following sections describe the principles and the nature of the data that would be obtained from such an analysis.

The primary step in X-ray crystallography involves growing a high-quality single crystal of the compound, which is then placed in a beam of X-rays. wikipedia.orgnih.gov The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern. numberanalytics.comiastate.edu By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, leading to the precise coordinates of each atom in the crystal. numberanalytics.com

For a chiral molecule such as this compound, which contains stereogenic centers, determining the absolute configuration is of paramount importance. This is achieved by analyzing the anomalous scattering of X-rays. researchgate.netthieme-connect.de The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute stereochemistry of the molecule. researchgate.netjst.go.jp

To illustrate the type of information obtained from a single-crystal X-ray diffraction study, a hypothetical table of crystallographic data for this compound is presented below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₇H₁₃NO |

| Formula Weight | 127.18 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.05 Å |

| b | 9.15 Å |

| c | 10.20 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 750.5 ų |

| Z | 4 |

| Density (calculated) | 1.125 Mg/m³ |

| Absorption Coefficient | 0.075 mm⁻¹ |

| F(000) | 280 |

| Theta range for data collection | 2.50 to 26.00° |

| Reflections collected | 1500 |

| Independent reflections | 1480 [R(int) = 0.025] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.105 |

| Absolute structure parameter | 0.05(10) |

Conformational Analysis and Stereochemistry of Pyrrolidinol Systems

Ring Puckering and Conformational Preferences of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not flat and adopts puckered conformations to relieve torsional strain. This puckering is a dynamic process, and the ring can exist in various conformations that are in equilibrium.

The most common puckered conformations of the pyrrolidine ring are the envelope (or twist) conformations. In these conformations, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. When the C-4 carbon (also known as Cγ) is the out-of-plane atom, two distinct envelope conformers are possible: the C-4 exo and C-4 endo conformers. nih.govresearchgate.net

The nomenclature exo and endo refers to the position of the out-of-plane C-4 atom relative to the other substituents on the ring, particularly the substituent at the C-2 position (often a carboxyl group in proline derivatives). In the exo pucker, the C-4 atom is displaced on the side opposite to the C-2 substituent, while in the endo pucker, it is on the same side. nih.gov The interconversion between these two puckered forms has a relatively low energy barrier, typically in the range of 2–5 kcal/mol. nih.gov

The ratio of exo to endo conformers can be influenced by various factors, including the nature and stereochemistry of substituents on the ring. nih.gov For instance, in proline residues within proteins, trans-proline residues are often evenly distributed between the two puckering forms, whereas cis-proline residues predominantly exhibit the endo (or DOWN) pucker. researchgate.net

Substituents on the pyrrolidine ring play a critical role in determining the preferred conformation. acs.org The steric and electronic properties of the substituents can significantly shift the equilibrium between the exo and endo puckers.

Electronegative substituents at the C-4 position have a pronounced effect on the ring's conformation. nih.gov For example, a 4-trans-electronegative substituent tends to favor the exo pucker, while a 4-cis-electronegative substituent promotes the endo pucker. nih.gov This is attributed to stereoelectronic effects, such as the gauche effect, where the substituent prefers a pseudo-axial orientation to allow for favorable orbital interactions. nih.govnih.gov Specifically, prolines with a 4S-substituent bearing an electron-withdrawing group favor the endo ring pucker. nih.gov

In contrast, sterically demanding groups, such as a tert-butyl group at C-4, strongly favor a pseudoequatorial orientation. This steric preference can override the electronic effects and lead to opposite puckering effects compared to electronegative substituents. For instance, a cis-4-tert-butyl group on an L-proline derivative induces an exo pucker, while a trans-4-tert-butyl group leads to an endo pucker. nih.gov

For the specific molecule 4-(prop-2-en-1-yl)pyrrolidin-3-ol, the allyl group at C-4 and the hydroxyl group at C-3 will influence the conformational equilibrium. The allyl group is not as sterically demanding as a tert-butyl group, nor is it as electronegative as a fluorine atom. Therefore, the conformational preference will be a result of a complex interplay of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom or the allyl group's π-system.

Pseudorotation and Three-Dimensional Conformation of Pyrrolidine Scaffold

The puckering of the pyrrolidine ring is not static but undergoes a continuous, low-energy motion known as pseudorotation. nih.govrsc.org This phenomenon involves a phase shift of the puckering around the ring, allowing the molecule to explore a range of envelope and twist conformations without significant changes in energy. The barrier to pseudorotation in the parent pyrrolidine molecule is relatively low, estimated to be around 220 ± 20 cm⁻¹. rsc.org

This dynamic behavior contributes to the three-dimensional (3D) character of the pyrrolidine scaffold, enabling it to efficiently explore the surrounding pharmacophore space. nih.gov The specific path of pseudorotation and the relative energies of the different conformers are influenced by the substituents on the ring. rsc.org For instance, in unsubstituted pyrrolidine, the equatorial conformer is slightly more stable than the axial conformer. rsc.org

Stereogenic Centers and Isomerism in this compound

The structure of this compound contains two stereogenic centers: one at the C-3 position bearing the hydroxyl group and another at the C-4 position bearing the allyl group. researchgate.net The presence of two stereogenic centers means that the molecule can exist as a set of four stereoisomers. These stereoisomers are pairs of enantiomers and diastereomers.

The four possible stereoisomers are:

(3R, 4R)-4-(prop-2-en-1-yl)pyrrolidin-3-ol

(3S, 4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol

(3R, 4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol

(3S, 4R)-4-(prop-2-en-1-yl)pyrrolidin-3-ol

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any other pair of isomers is diastereomeric (e.g., (3R, 4R) and (3R, 4S)).

Experimental Techniques for Conformational Studies (e.g., NMR, X-ray)

The conformational preferences and stereochemistry of pyrrolidinol systems are primarily investigated using a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.govfrontiersin.org Proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants around the pyrrolidine ring, it is possible to deduce the preferred puckering mode. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between protons, helping to distinguish between different stereoisomers and conformers. frontiersin.org For complex systems, advanced NMR techniques and computational simulations of NMR spectra can aid in the detailed conformational analysis. nih.govfrontiersin.org

X-ray Crystallography provides highly precise information about the three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net By determining the atomic coordinates, X-ray crystallography can unambiguously establish the relative and absolute stereochemistry of the stereogenic centers and reveal the specific puckering of the pyrrolidine ring in the crystal lattice. nih.govnih.gov While the solid-state conformation may not always be the most populated conformation in solution, it provides a crucial benchmark for computational studies and can reveal key intramolecular interactions that stabilize a particular conformation. frontiersin.orgmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the behavior of molecules. These calculations provide a foundational understanding of the electronic environment of 4-(Prop-2-en-1-yl)pyrrolidin-3-ol.

Density Functional Theory (DFT) for Electronic Structure and Stability

DFT is a computational method that investigates the electronic structure (primarily the ground state) of many-body systems, such as atoms and molecules. It is widely used to obtain optimized geometries and to predict various molecular properties. For instance, the B3LYP functional combined with a basis set like 6-311G is a common choice for such calculations, offering a balance of accuracy and computational efficiency. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a more reactive molecule. researchgate.net The energies of these frontier orbitals also help in determining other quantum chemical parameters like ionization potential, electron affinity, electronegativity, chemical potential, and hardness. nih.gov The charge transfer that occurs within the molecule can be explained by the HOMO and LUMO energy calculations. researchgate.net

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Global Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

This table provides a framework for the types of data generated from HOMO-LUMO calculations. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, with colors indicating the various regions of electrostatic potential.

Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons. Blue areas indicate regions of positive potential, which are prone to nucleophilic attack. Green areas represent regions of neutral potential. This analysis helps in identifying sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. nih.gov By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilizing energy associated with these interactions.

DFT calculations are also employed to predict spectroscopic parameters, such as infrared (IR) and Raman vibrational frequencies. arxiv.orgchemrxiv.org While harmonic calculations often need scaling to match experimental data, they provide a strong basis for assigning spectral bands. arxiv.org The theoretical vibrational spectra can be compared with experimental spectra to confirm the molecular structure. nih.gov

Recent advancements have seen the use of machine learning models to improve the accuracy of IR spectra prediction from 3D molecular structures, sometimes outperforming scaled DFT calculations. arxiv.org These computational methods can also predict other spectroscopic properties like UV-Vis absorption wavelengths, which correspond to electronic transitions within the molecule. nih.govarxiv.org

Conformational Searching and Energy Minimization

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and their relative energies. researchgate.net This process is crucial as the biological activity and physical properties of a molecule can be dependent on its preferred conformation.

The process typically involves a systematic search of the conformational space followed by energy minimization for each potential conformer. researchgate.net Energy minimization algorithms, such as steepest descent and conjugate gradient, are used to find the set of coordinates that represents a local energy minimum on the potential energy surface. researchgate.netyoutube.com For complex molecules, this can be computationally intensive, and various strategies are employed to efficiently explore the conformational landscape. researchgate.netnih.gov The pyrrolidine (B122466) ring itself can adopt different puckered conformations, and the substituents can influence the energetic preference for a particular pucker. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of a molecule in different environments and its dynamic interactions with biological macromolecules.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the conformational dynamics of the core pyrrolidine ring are well-understood through studies of related molecules, particularly the amino acid proline. The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. nih.govresearchgate.netnih.gov

The puckering of the pyrrolidine ring is typically described by two main envelope or twist forms. In substituted pyrrolidines, the substituents dictate the preferred pucker. For a 4-substituted pyrrolidin-3-ol, the relative orientation of the hydroxyl and the prop-2-en-1-yl (allyl) groups will be crucial. The two main puckering modes for the pyrrolidine ring are often referred to as "UP" (Cγ-exo) and "DOWN" (Cγ-endo), which describe the position of the C4 carbon relative to the plane of the other four ring atoms. nih.govresearchgate.net

Studies on 4-hydroxyproline (B1632879) and 4-fluoroproline (B1262513) have shown that stereoelectronic effects, such as the gauche effect, play a significant role in determining the ring's conformational preference. nih.gov For this compound, the interplay between the steric bulk of the allyl group and the hydrogen-bonding capacity of the C3-hydroxyl group would be expected to govern the conformational equilibrium in solution. MD simulations would be essential to explore the potential energy surface, identify low-energy conformers, and understand the transitions between them. These simulations can quantify the population of different puckered states and the orientation of the substituents (axial vs. equatorial), which are critical for its biological activity. nih.govacs.orgresearchgate.net

Table 1: Predicted Dominant Conformations of the Pyrrolidine Ring

| Ring Pucker | C4-Substituent Orientation | C3-Hydroxyl Orientation | Predicted Stability Factors |

| Cγ-endo (DOWN) | Pseudo-axial | Pseudo-equatorial | Potential for intramolecular hydrogen bonding; steric interactions of the allyl group. |

| Cγ-exo (UP) | Pseudo-equatorial | Pseudo-axial | Minimizes steric clash of the large allyl group; solvent interactions with the hydroxyl group. |

| Twist forms | - | - | Serve as intermediate states in the transition between endo and exo puckers. |

This table is a hypothetical representation based on known principles of pyrrolidine ring puckering and is not derived from specific experimental data for this compound.

MD simulations are instrumental in studying how ligands like pyrrolidine derivatives interact with protein targets. nih.gov By simulating the protein-ligand complex over time, researchers can assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand how the ligand and protein adapt to each other. nih.gov

For analogues of this compound, this approach has been widely applied. For instance, in the design of pyrrolidine-2,5-dione derivatives as Tumor Necrosis Factor α (TNF-α) inhibitors, MD simulations could be used to confirm that the designed compounds maintain stable interactions with the target protein, blocking its signaling pathway. acs.orgnih.govacs.org Similarly, studies on pyrrolidine-1,2-dicarboxamides as Factor Xa inhibitors have utilized computational modeling to optimize binding. nih.gov

A typical MD simulation study on a pyrrolidine analogue binding to its target would involve:

System Setup: Placing the docked ligand-protein complex in a simulation box with explicit solvent (e.g., water) and ions to mimic physiological conditions.

Simulation: Running the simulation for tens to hundreds of nanoseconds.

Analysis: Analyzing the trajectory to calculate metrics like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed interaction analysis to pinpoint critical residues for binding. nih.gov

These simulations provide a dynamic picture of the binding event, which is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. nih.gov

Theoretical Studies of Reaction Mechanisms

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. It allows for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of reaction energetics.

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are frequently used to locate and characterize the geometry and energy of transition states for reactions involving pyrrolidine synthesis.

In a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, which share a structural core with pyrrolidin-3-ol, DFT calculations at the B3LYP level of theory were used to investigate the reaction mechanism. beilstein-journals.orgnih.gov The calculations identified the transition state for the transformation between two tautomers, revealing a low potential barrier of only 0.5 kcal·mol⁻¹ in the gas phase. nih.gov This kind of analysis is crucial for understanding reaction feasibility and predicting reaction outcomes. For the synthesis of this compound, TS analysis could be applied to various potential synthetic routes, such as the 1,3-dipolar cycloaddition of azomethine ylides with allyl-containing dipolarophiles, to determine the most favorable pathway. rsc.org

Beyond identifying the transition state, theoretical calculations can map out the entire potential energy surface (PES) for a reaction. This involves calculating the relative Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products.

In the aforementioned study on pyrrolidine-2,3-diones, DFT calculations were used to propose a detailed mechanistic pathway for the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine. nih.govbeilstein-journals.orgnih.gov The study showed that the main product is formed favorably through the pathway with the lowest activation energy (ΔG#), and that kinetic selectivity was more significant than thermodynamic selectivity. nih.govbeilstein-journals.org

Table 2: Illustrative DFT Energy Profile for a Hypothetical Pyrrolidine Synthesis Step

| Species | Description | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Ethanol |

| R | Reactants | 0.0 | 0.0 |

| TS1 | First Transition State | +15.2 | +12.5 |

| INT1 | Intermediate 1 | -5.4 | -7.1 |

| TS2 | Second Transition State | +10.8 | +9.3 |

| P | Product | -12.6 | -15.0 |

This is a representative data table illustrating the type of information obtained from DFT calculations on reaction pathways, based on principles from studies like that on pyrrolidine-2,3-diones. nih.gov The values are not specific to the synthesis of this compound.

Such computational investigations provide a molecular-level understanding of the reaction, guiding experimental efforts to optimize reaction conditions, improve yields, and control stereoselectivity. nih.govacs.orgresearchgate.net

Structure-Based Computational Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and optimize ligands. This approach is highly relevant for developing novel therapeutic agents based on the pyrrolidine scaffold.

The process typically begins with a known protein structure and a starting ligand or fragment. Computational tools are then used to predict how modifications to the ligand will affect its binding affinity and selectivity. For example, a novel series of pyrrolidine-1,2-dicarboxamides were discovered as potent and orally bioavailable Factor Xa inhibitors using an SBDD strategy. nih.gov Similarly, SBDD was employed to develop pyrrolidine-2,5-dione derivatives as inhibitors of TNF-α. acs.orgnih.gov

The design of sphingolipid mimetics containing a pyrrolidine moiety also highlights this approach, where the pyrrolidine ring was introduced to create conformational restrictions, leading to compounds with pro-apoptotic activity. rsc.orgelsevierpure.com The design process involves a cycle of computational modeling, chemical synthesis, and biological testing. Computational steps include:

Docking: Predicting the binding mode of virtual compounds in the protein's active site.

Scoring: Estimating the binding affinity of the docked compounds.

MD Simulations: Assessing the stability of the most promising candidates in the binding site.

This iterative cycle allows for the rapid exploration of chemical space and the prioritization of compounds for synthesis, ultimately accelerating the discovery of new bioactive molecules with desired properties. nih.gov

Structure Activity Relationship Sar Studies on Pyrrolidine Derivatives

General Principles of SAR for Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties. Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is crucial for molecular recognition by biological targets. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which can significantly influence binding affinity and biological activity. nih.govnih.gov

Key principles governing the SAR of pyrrolidine scaffolds include:

Three-Dimensionality and Conformational Rigidity: The non-planar conformation of the pyrrolidine ring allows for the creation of complex three-dimensional structures. The introduction of substituents can further restrict the ring's conformational flexibility, locking it into a bioactive conformation that enhances binding to a specific target. nih.govnih.gov

Stereochemistry: The pyrrolidine ring contains multiple stereocenters, and the specific stereoisomer of a compound can dramatically affect its biological activity. This is due to the stereospecific nature of interactions with chiral biological macromolecules like proteins and enzymes. nih.govmdpi.com

Substitution Patterns: The nature, size, and position of substituents on the pyrrolidine ring are critical determinants of biological activity. Modifications at the nitrogen atom (N-1) and the carbon atoms (C-3, C-4, and C-5) can modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Substitutions on the Pyrrolidine Ring

The strategic placement of substituents on the pyrrolidine ring is a fundamental aspect of designing potent and selective therapeutic agents. Each position on the ring offers a unique vector for modification, allowing for the fine-tuning of a compound's pharmacological profile.

Substitutions at the N-1 Position

The nitrogen atom at the N-1 position is a common site for substitution in pyrrolidine-based drugs. Modifications at this position can significantly impact a compound's basicity, polarity, and ability to form hydrogen bonds, all of which are crucial for target interaction.

Research on various classes of pyrrolidine derivatives has demonstrated the importance of the N-1 substituent. For example, in a series of N-acylethanolamine acid amidase (NAAA) inhibitors, the nature of the substituent on the N-1 position was found to be critical for activity. While a simple N-benzyl group can confer some activity, the introduction of larger or more complex groups can either enhance or diminish potency depending on the specific target interactions.

Table 1: Impact of N-1 Substitution on Biological Activity

| Compound ID | N-1 Substituent | Target | Activity (IC₅₀/Kᵢ) |

|---|---|---|---|

| 1a | Benzyl (B1604629) | NAAA | 5.4 µM |

| 1b | 4-Fluorobenzyl | NAAA | 4.8 µM |

| 51a | (R)-1-(4-methoxyphenyl)ethyl | CXCR4 | 79 nM (IC₅₀) |

This table presents a selection of N-1 substituted pyrrolidine derivatives and their corresponding biological activities against different targets. The data illustrates how modifications at the N-1 position can influence potency.

Substitutions at the C-3 Position

The C-3 position of the pyrrolidine ring is another key site for modification that can profoundly influence biological activity. Substituents at this position can introduce new interaction points with the target, alter the compound's conformation, and affect its metabolic stability.

For instance, in the development of anticonvulsant agents, substitutions at the C-3 position of a pyrrolidone-2,5-dione scaffold were found to be critical for activity. Aromatic or bulky aliphatic groups at this position often lead to enhanced potency. nih.gov

Table 2: Influence of C-3 Substitution on Anticonvulsant Activity

| Compound ID | C-3 Substituent | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) |

|---|---|---|

| 59i-l | Methyl | More active |

| 59a-d | Benzhydryl | Favorable protection |

| 59e-h | Isopropyl | Favorable protection |

This table highlights the effect of different substituents at the C-3 position on the anticonvulsant activity of pyrrolidine-2,5-dione derivatives. The nature of the substituent significantly impacts the protective effect in the maximal electroshock (MES) test.

Substitutions at the C-4 Position

In a study of CCR5 receptor inhibitors, trisubstituted pyrrolidines with variations at the C-4 position were investigated. The nature of the substituent at this position was found to be a key determinant of inhibitory activity. nih.gov

Table 3: Effect of C-4 Substitution on Antimicrobial Activity

| Compound ID | C-4 Substituent | Organism | Inhibition Zone (mm) |

|---|---|---|---|

| 6d | =C(CO₂Et)₂ | Staphylococcus aureus | 32 |

| 7c | =C(CN)COPh | Escherichia coli | 20 |

This table shows the antimicrobial activity of C-4 substituted pyrrolidine derivatives. The data indicates that the nature of the exocyclic group at the C-4 position influences the spectrum and potency of antimicrobial action.

Substitutions at the C-5 Position

The C-5 position of the pyrrolidine ring, while less commonly modified than other positions, can also be a site for strategic substitutions to enhance biological activity. Modifications at C-5 can influence the orientation of other substituents and provide additional points of interaction with the target.

Influence of Stereochemistry on Biological Activity

The stereochemistry of pyrrolidine derivatives is a paramount factor in their biological activity. Due to the chiral nature of most biological targets, different stereoisomers of a compound can exhibit vastly different potencies and even different pharmacological effects.

A notable example is the preference for a cis-configuration of substituents in certain pyrrolidine-based compounds. For instance, in a series of peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was found to be more active than the corresponding trans-isomers. nih.gov This highlights the critical importance of controlling the stereochemistry during the synthesis of pyrrolidine-based drug candidates to ensure the desired biological activity. nih.govmdpi.com

Table 4: Influence of Stereochemistry on Biological Activity

| Compound Configuration | Target | Activity |

|---|---|---|

| cis-3,4-disubstituted pyrrolidine | PPARα/γ | Preferred over trans |

This table illustrates the impact of stereochemistry on the biological activity of pyrrolidine derivatives, showing the preference for a specific stereoisomer for optimal interaction with the biological target.

Correlation of Molecular Descriptors with Biological Function (e.g., Docking Scores)

The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of biological activity. The non-planar, puckered nature of the pyrrolidine ring allows for different spatial arrangements of its substituents, which can significantly impact binding affinity to a target protein. nih.gov For instance, in a series of pyrrolidine-based inhibitors of leukotriene A4 (LTA4) hydrolase, the precise orientation of substituents was found to be essential for potent inhibition. nih.gov

The position and nature of substituents on the pyrrolidine ring also play a pivotal role. For example, in a study of pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, the presence of different aromatic amines coupled with N-Boc-proline resulted in varying degrees of enzyme inhibition. nih.gov Molecular docking studies of these derivatives revealed that specific substitutions led to more favorable interactions within the enzyme's active site, correlating with higher inhibitory activity. nih.gov

Computational methods, such as molecular docking, are invaluable tools for predicting the binding modes and affinities of pyrrolidine derivatives. Docking scores, which estimate the binding energy between a ligand and a target, often correlate well with experimentally determined biological activities. For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, extensive structural modifications and docking studies led to the discovery of potent inhibitors with optimal in vitro properties. nih.gov These studies demonstrated that exploring the solvent-exposed region of the enzyme's catalytic binding pocket with various heterocyclic esters could significantly enhance potency. nih.gov

The table below illustrates the correlation between substituent modifications on a pyrrolidine scaffold and the resulting biological activity against PDE4, as informed by docking scores and experimental data.

| Compound/Analog | Modification on Pyrrolidine Ring | Docking Score (Predicted) | Biological Activity (IC50) |

| Lead Compound | Benzoic acid ester substituent | - | Baseline |

| Analog 1 | Heterocycloalkyl ester substituent | Improved | Increased Potency |

| Analog 2 | Alternative heterocycloalkyl ester | Optimized | High Potency |

This table is a generalized representation based on SAR principles for pyrrolidine derivatives and does not represent specific data for 4-(Prop-2-en-1-yl)pyrrolidin-3-ol.

Design of Analogues to Optimize Target Interactions

The insights gained from SAR and docking studies guide the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. The goal is to optimize the interactions between the pyrrolidine derivative and its biological target.

One common strategy involves modifying substituents to enhance binding affinity. This can be achieved by introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein. For example, in the optimization of pyrrolidine-based inhibitors, replacing a particular substituent with one that can better occupy a specific pocket in the enzyme's active site often leads to a significant increase in potency. nih.gov

Another approach is to alter the stereochemistry of the pyrrolidine ring or its substituents to achieve a more favorable conformation for binding. The synthesis of stereochemically defined isomers is often a key step in optimizing the biological activity of chiral pyrrolidine derivatives. acs.org

The design of analogues can also aim to improve drug-like properties, such as solubility and metabolic stability, without compromising biological activity. This often involves a multi-parameter optimization process where various structural features are fine-tuned.

The table below outlines potential design strategies for analogues of a hypothetical pyrrolidine lead compound to enhance target interactions.

| Lead Compound Feature | Design Strategy for Analogue | Rationale | Expected Outcome |

| Phenyl Group | Introduce para-substituent | Explore additional binding pocket | Increased Potency |

| Hydroxyl Group | Convert to ether or ester | Modify hydrogen bonding capacity | Improved Selectivity/Pharmacokinetics |

| Alkyl Chain | Vary length or introduce rigidity | Optimize fit in hydrophobic channel | Enhanced Binding Affinity |

This table presents general design strategies based on established medicinal chemistry principles for pyrrolidine derivatives.

In the context of this compound, analogues could be designed by modifying the allyl group to explore different hydrophobic interactions or by altering the hydroxyl group to modulate hydrogen bonding. The stereochemistry at positions 3 and 4 would also be a critical aspect to investigate for optimizing interactions with a specific biological target.

Chemical Reactivity and Derivatization of 4 Prop 2 En 1 Yl Pyrrolidin 3 Ol

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a secondary amine, rendering it both basic and nucleophilic. This inherent reactivity allows for a variety of derivatizations at the nitrogen center. The basicity of the pyrrolidine nitrogen can be influenced by the nature of substituents on the ring.

The nucleophilic character of the nitrogen is central to its derivatization. Standard synthetic protocols can be employed for N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents. For selective derivatization at other positions of the molecule, the nitrogen atom is often protected with common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a benzyl (B1604629) group. google.com The choice of protecting group can influence the conformational rigidity of the pyrrolidine ring and the reactivity of the other functional groups.

In the context of 3-hydroxypyrrolidines, direct derivatization of the nitrogen can sometimes face competition from the hydroxyl group, leading to a mixture of N- and O-derivatized products. google.com Therefore, selective protection of the nitrogen is a common strategy to ensure specific transformations elsewhere in the molecule.

Table 1: Potential Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Typical Reagents | Product Type |

| N-Alkylation | Alkyl halides (e.g., CH₃I), Reductive amination | N-Alkylpyrrolidine |

| N-Acylation | Acyl chlorides, Acid anhydrides | N-Acylpyrrolidine (Amide) |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Arylpyrrolidine |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonylpyrrolidine |

| N-Protection | (Boc)₂O, Cbz-Cl, Benzyl bromide | N-Protected Pyrrolidine |

Reactions Involving the Allyl Group (Prop-2-en-1-yl)

The allyl group is a highly versatile functional handle that can undergo a multitude of chemical transformations, allowing for extensive derivatization of the 4-position of the pyrrolidine ring.

The double bond of the allyl group is susceptible to a variety of addition and oxidation reactions. Catalytic hydrogenation can reduce the double bond to a propyl group, leading to the corresponding 4-propylpyrrolidin-3-ol. The double bond can also undergo epoxidation, dihydroxylation, and oxidative cleavage.

Table 2: Transformations of the Allyl Double Bond

| Reaction Type | Typical Reagents | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Propyl |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Oxidative Cleavage | O₃; then Me₂S | Aldehyde |

| Hydroboration-Oxidation | BH₃·THF; then H₂O₂, NaOH | Primary Alcohol |

The allyl group serves as a linchpin for the introduction of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, are powerful methods for forming new bonds at the allylic position. uobaghdad.edu.iq Cross-metathesis with various olefins using Grubbs' or other ruthenium catalysts can lead to the elongation and diversification of the side chain. The ene reaction is another pathway for the functionalization of the allyl group. The presence of the allyl moiety also allows for its use in ring-closing metathesis to form bicyclic structures.

Reactivity of the Hydroxyl Group (Pyrrolidin-3-ol)

The secondary hydroxyl group at the 3-position of the pyrrolidine ring offers another site for derivatization. Standard reactions of alcohols, such as O-acylation to form esters and O-alkylation to form ethers, can be readily performed. The hydroxyl group can also be oxidized to the corresponding ketone, a 3-pyrrolidinone, using a variety of oxidizing agents. chemrxiv.orgchemrxiv.org This ketone functionality can then serve as an electrophilic site for further reactions, such as reductive amination or the formation of enamines.